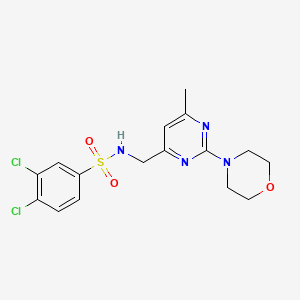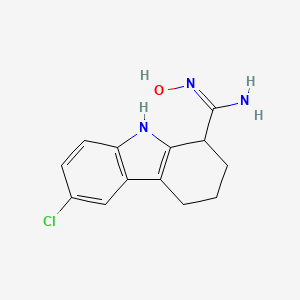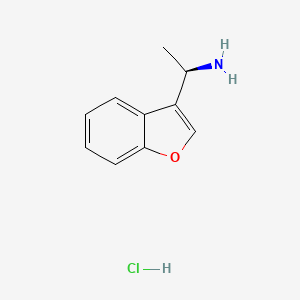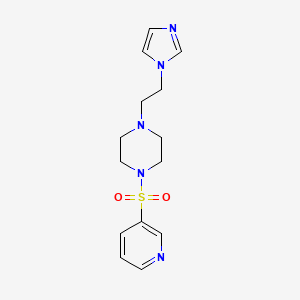
1-(2-(1H-imidazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1H-imidazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine, also known as PIPES, is a chemical compound that is widely used in scientific research. It is a zwitterionic buffer that is commonly used in biological and biochemical applications due to its ability to maintain the pH of solutions within a narrow range. PIPES has several advantages over other buffers, including its low UV absorbance and low toxicity.
Aplicaciones Científicas De Investigación
Design and Synthesis for Antimycobacterial Activity
Researchers have explored the design and synthesis of novel compounds based on the structure of 1-(2-(1H-imidazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine, demonstrating significant antimycobacterial activities. For instance, imidazo[1,2-a]pyridine-3-carboxamides derivatives, including those with a piperazinyl linker, showed considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. These compounds were identified as potential scaffolds for further structure-activity relationship (SAR) studies, highlighting their importance in developing new antimycobacterial agents (Lv et al., 2017).
Synthesis and Antimicrobial Evaluation
Another research direction involves the synthesis of piperazine derivatives and evaluating their antimicrobial properties. Derivatives of this compound have been synthesized and shown to exhibit excellent antibacterial and antifungal activities, outperforming standard drugs in some cases. This suggests the potential of these compounds as leads for the development of new antimicrobial agents (Rajkumar et al., 2014).
Development of ACAT-1 Inhibitors
The compound has also been investigated in the context of acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitors. Modifications incorporating a piperazine unit have led to enhanced aqueous solubility and oral absorption, making these derivatives promising candidates for treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).
Anticancer Activity and Molecular Docking Studies
The framework of this compound has been utilized to synthesize compounds with potential anticancer activities. Some derivatives have been synthesized and evaluated against various cancer cell lines, with molecular docking studies providing insights into their mechanisms of action. These compounds have shown promising results, indicating their potential for further development as anticancer agents (Al-Soud et al., 2021).
Synthesis for Antimicrobial and Antifungal Applications
Further research has synthesized new pyridine derivatives of this compound, exhibiting significant antimicrobial and antifungal activities. These findings underscore the potential of such derivatives in developing new treatments for infectious diseases (Patel et al., 2009).
Propiedades
IUPAC Name |
1-(2-imidazol-1-ylethyl)-4-pyridin-3-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c20-22(21,14-2-1-3-15-12-14)19-10-8-17(9-11-19)6-7-18-5-4-16-13-18/h1-5,12-13H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVBFMLCIHZBST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamide](/img/structure/B2408796.png)
![2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2408797.png)
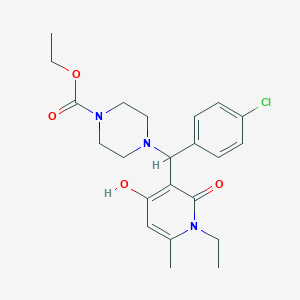
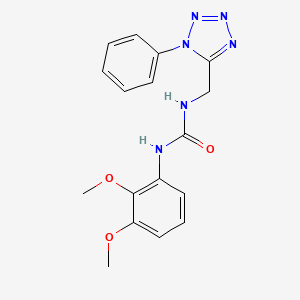
![4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2408804.png)
![2-(cyclopropylmethyl)-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408805.png)


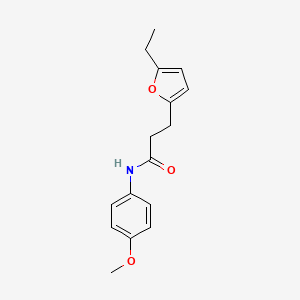
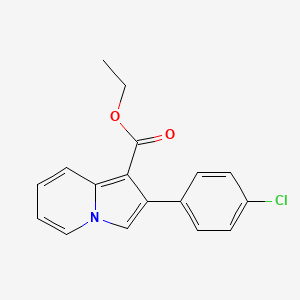
![4-methoxy-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408813.png)
